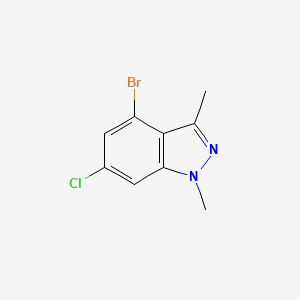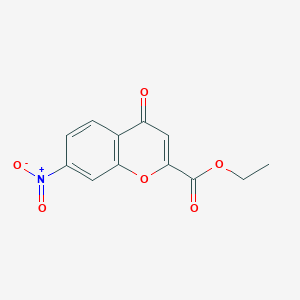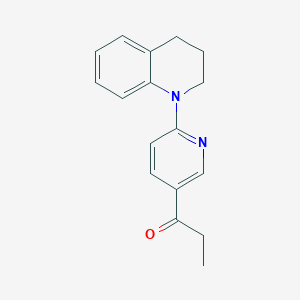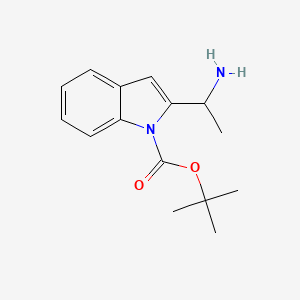
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, with its unique bromine and chlorine substitutions, has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole typically involves the bromination and chlorination of precursor compounds. One common method involves the bromination of 4-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) followed by diazotization with sodium nitrite and subsequent reaction with formaldoxime . The final step involves cyclization with hydrazine hydrate to form the indazole ring.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Nitrite: Used for diazotization.
Formaldoxime: Used in the formation of the indazole ring.
Hydrazine Hydrate: Used for cyclization.
Major Products:
Substituted Indazoles: Depending on the reagents used, various substituted indazoles can be formed.
Oxides and Amines: Products of oxidation and reduction reactions.
Scientific Research Applications
4-Bromo-6-chloro-1,3-dimethyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-1H-indazole
- 4-Bromo-1H-indazole
- 6-Chloro-1H-indazole
Comparison: 4-Bromo-6-chloro-1,3-dimethyl-1H-indazole is unique due to its specific substitutions at the 4 and 6 positions, as well as the presence of two methyl groups. These substitutions can significantly alter its chemical reactivity and biological activity compared to other indazole derivatives. The presence of both bromine and chlorine atoms makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
4-bromo-6-chloro-1,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrClN2/c1-5-9-7(10)3-6(11)4-8(9)13(2)12-5/h3-4H,1-2H3 |
InChI Key |
BIBAWEANWQVPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)

![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)





